2-oxabicyclo[3.1.1]heptan-4-amine
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Overview
Description
2-oxabicyclo[311]heptan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen atom integrated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxabicyclo[3.1.1]heptan-4-amine can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, which generates 7-oxabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions and Diels-Alder reactions are common in industrial organic synthesis due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-oxabicyclo[3.1.1]heptan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce various amine derivatives, and substitution can result in a wide range of functionalized compounds.
Scientific Research Applications
2-oxabicyclo[3.1.1]heptan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxabicyclo[3.1.1]heptan-4-amine involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptane: Similar in structure but contains a nitrogen atom instead of an oxygen atom.
7-oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom but different ring size and structure.
Bicyclo[3.3.1]nonane: A larger bicyclic compound with different chemical properties and applications.
Uniqueness
2-oxabicyclo[3.1.1]heptan-4-amine is unique due to its specific bicyclic structure with an integrated oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
2408970-85-2 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-4-amine |
InChI |
InChI=1S/C6H11NO/c7-6-3-8-5-1-4(6)2-5/h4-6H,1-3,7H2 |
InChI Key |
ZFDMYXRXSBKBLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1OCC2N |
Purity |
95 |
Origin of Product |
United States |
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